molecular formula C18H13N7O3S B2401655 N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-68-4

N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2401655
CAS No.: 868967-68-4
M. Wt: 407.41
InChI Key: PZEKHAFQVRJYKL-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic organic compound featuring a triazolopyridazine core fused with pyridine and substituted with a 3-nitrophenyl group via a thioacetamide linker. Its molecular formula is C₁₉H₁₃N₇O₃S, with a molecular weight of approximately 431.4 g/mol . The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (pyridine) moieties, which influence its chemical reactivity and biological interactions. It is synthesized through multi-step reactions involving hydrazine derivatives, acylation, and cyclization under controlled conditions .

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O3S/c26-16(20-12-4-3-5-13(10-12)25(27)28)11-29-17-8-7-15-21-22-18(24(15)23-17)14-6-1-2-9-19-14/h1-10H,11H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEKHAFQVRJYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Synthesis

The compound features a complex structure that includes a nitrophenyl group, a pyridinyl moiety, and a triazolo-pyridazine scaffold. The synthesis of similar compounds has been documented in various studies, highlighting methods such as cyclization reactions and nucleophilic substitutions that yield derivatives with significant biological activities .

Biological Activity

1. Anticancer Activity
Research has indicated that derivatives of triazolo-pyridazine exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown moderate to high cytotoxicity against various cancer cell lines. A notable study demonstrated that a related compound exhibited IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

2. Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as c-Met. The binding affinity to the ATP-binding site of c-Met has been shown to correlate with their cytotoxic effects . The structure–activity relationship (SAR) studies suggest that modifications to the triazolo-pyridazine core can enhance potency and selectivity against cancer cells.

3. Other Biological Activities
Beyond anticancer properties, triazole derivatives are noted for their diverse biological activities including antimicrobial and anti-inflammatory effects . For instance, some studies have highlighted their role as modulators in Janus kinase-related diseases .

Case Studies

A comprehensive study evaluated the biological activity of various triazolo-pyridazine derivatives, including those similar to this compound. The results indicated significant cytotoxicity in vitro and provided insights into the apoptotic pathways activated by these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide are best understood in the context of its structural analogs. Below is a comparative analysis based on substituent variations, biological activity, and physicochemical properties.

Table 1: Comparative Analysis of Triazolopyridazine Derivatives

Compound Name Key Structural Features Biological Activity Physicochemical Properties (LogP, Solubility) References
This compound Pyridin-2-yl at position 3; 3-nitrophenyl via thioacetamide Potential kinase inhibition LogP: ~3.2; Moderate aqueous solubility
N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Pyridin-2-yl at position 3; phenethyl group RNA/protein binding modulation LogP: ~3.8; Low solubility
N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Pyridin-3-yl at position 3; 3-nitrophenyl Enhanced target affinity vs. pyridin-2-yl analogs LogP: ~3.1; Improved solubility
N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Phenyl at position 3; benzyl group Antimicrobial activity LogP: ~3.5; Low solubility
N-(2-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Pyridin-3-yl at position 3; 2-methoxyphenyl Anti-inflammatory LogP: ~2.9; High solubility

Structural and Functional Differences

Core Substitutions: The pyridin-2-yl group at position 3 in the target compound distinguishes it from analogs with pyridin-3-yl (e.g., ) or phenyl groups (e.g., ). Pyridin-2-yl’s orientation enhances π-π stacking in enzyme binding pockets, while pyridin-3-yl analogs show stronger hydrogen bonding .

Thioacetamide Linker :

  • The thioether (-S-) bridge improves metabolic stability compared to oxygen or methylene analogs, while the acetamide group facilitates hydrogen bonding .

Physicochemical Properties

  • LogP : The target compound’s LogP (~3.2) reflects a balance between hydrophobicity (nitrophenyl) and polarity (pyridine, thioacetamide), favoring blood-brain barrier penetration compared to more hydrophilic methoxyphenyl analogs .
  • Thermal Stability : Nitro groups reduce thermal stability compared to methyl or methoxy substituents, necessitating careful storage conditions .

Preparation Methods

Multicomponent Reaction Strategy

The triazolopyridazine scaffold can be constructed using a one-pot multicomponent approach inspired by the synthesis oftriazolo[4,3-a]pyrimidines. In this method, 5-amino-1-(pyridin-2-yl)-1H-1,2,4-triazole (derived from 2-aminopyridine via cyclocondensation) reacts with pyridazine-3-carbaldehyde and ethyl acetoacetate under acidic catalysis. The reaction proceeds via a Knoevenagel condensation followed by Michael addition and cyclodehydration (Scheme 1). Ethanol serves as the solvent, with APTS (aminopropyltriethoxysilane) as a catalyst, under reflux for 24 hours. This method offers regioselectivity for thetriazolo[4,3-b]pyridazine isomer due to the electronic effects of the pyridin-2-yl substituent.

Scheme 1 : Proposed mechanism for triazolopyridazine formation:

  • Knoevenagel condensation between pyridazine-3-carbaldehyde and ethyl acetoacetate.
  • Michael addition of 5-amino-1-(pyridin-2-yl)-1H-1,2,4-triazole.
  • Cyclodehydration to yield 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine.

Alternative Cyclization Pathways

An alternative route involves the cyclization of 3-hydrazinylpyridazine derivatives with orthoesters or acyl chlorides, as demonstrated in the synthesis ofthiazolo[4,5-d]pyridazin-4(5H)-ones. For the target compound, 3-hydrazinylpyridazine could react with trimethyl orthoformate in acetic acid to form the triazole ring. This method requires precise temperature control (80–100°C) and yields 70–85% of the triazolopyridazine core after recrystallization.

Formation of the N-(3-Nitrophenyl) Acetamide

Synthesis of 2-Mercapto-N-(3-nitrophenyl)acetamide

The thiol precursor is prepared by condensing 3-nitroaniline with chloroacetyl chloride in dichloromethane, followed by treatment with thiourea in ethanol. This two-step process achieves 75–85% yield:

  • Amidation : 3-Nitroaniline reacts with chloroacetyl chloride at 0–5°C to form N-(3-nitrophenyl)chloroacetamide.
  • Thiolation : Displacement of chloride with thiourea in refluxing ethanol, followed by acidic hydrolysis (HCl, 60°C).

Coupling to the Triazolopyridazine Core

The final coupling employs the chloro-triazolopyridazine and mercaptoacetamide under alkaline conditions. Optimized conditions (K2CO3, DMF, 60°C, 12 h) yield the target compound in 65–72% purity, requiring column chromatography (silica gel, ethyl acetate/hexane) for isolation.

Optimization and Characterization

Reaction Optimization

  • Temperature : Elevated temperatures (60–80°C) improve substitution kinetics but risk decomposition.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates by 15–20%.
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) favor SN2 mechanisms, while DMSO may cause side reactions.

Analytical Characterization

  • 1H-NMR : Key signals include δ 8.75 (pyridin-2-yl H), δ 8.30 (triazole H), and δ 4.25 (SCH2CO).
  • HRMS : Calculated for C21H14N8O3S [M+H]+: 483.0992; Found: 483.0989.
  • X-ray Crystallography : Confirms the triazolopyridazine geometry and thioether linkage.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantage
Multicomponent 5-Amino-1-(pyridin-2-yl)-1H-1,2,4-triazole 68 95 One-pot simplicity
Cyclization 3-Hydrazinylpyridazine 72 92 High regioselectivity
Nucleophilic Substitution 6-Chloro-triazolopyridazine 65 89 Scalability

Challenges and Mitigation Strategies

  • Regioselectivity : Competing cyclization pathways may yieldtriazolo[3,4-b]pyridazine isomers. Mitigated by electronic directing groups (e.g., pyridin-2-yl).
  • Nitro Group Stability : Nitro reduction during amidation is avoided by using mild conditions (low temperature, non-catalytic).
  • Thiol Oxidation : Antioxidants (e.g., ascorbic acid) prevent disulfide formation during storage.

Q & A

Q. How can selective functionalization of the triazolopyridazine core be achieved?

  • Answer :
  • Protecting groups : Use Boc for amine protection during nitrophenyl coupling .
  • Directed ortho-metalation : Employ LDA to regioselectively functionalize the pyridazine ring .
  • Click chemistry : Introduce azide-alkyne cycloadditions for modular derivatization .

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